molecular formula C12H15LiN2O4 B2852605 Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2247104-55-6

Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

Cat. No.: B2852605
CAS No.: 2247104-55-6
M. Wt: 258.2
InChI Key: IJXPLEJBARFOPG-UHFFFAOYSA-M
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Description

    Intermediate: The pyridine derivative from the previous step.

    Reaction: Esterification with acetic anhydride or acetyl chloride.

    Conditions: Presence of a catalyst such as pyridine, under reflux conditions.

  • Lithium Coordination:

      Final Step: Coordination of lithium ion to the acetate moiety.

      Conditions: Use of lithium hydroxide or lithium carbonate in an appropriate solvent like ethanol or water.

  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multiple steps:

    • Formation of the Pyridine Derivative:

        Starting Material: 2-chloropyridine.

        Reaction: Nucleophilic substitution with 2-methylpropan-2-ylamine to introduce the 2-methylpropan-2-yl group.

        Conditions: Solvent such as dimethylformamide (DMF), elevated temperature, and a base like potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
      • Reagents: Hydrogen peroxide or peracids.

        Conditions: Mild temperatures and solvents like acetonitrile.

    • Reduction:

      • Reduction can occur at the carbonyl group of the acetate moiety.
      • Reagents: Lithium aluminum hydride or sodium borohydride.

        Conditions: Anhydrous conditions in solvents like tetrahydrofuran (THF).

    • Substitution:

      • The pyridine ring can undergo electrophilic substitution reactions.
      • Reagents: Halogens or nitro compounds.

        Conditions: Catalysts such as iron(III) chloride for halogenation.

    Major Products:

      Oxidation: Pyridine N-oxide derivatives.

      Reduction: Alcohol derivatives of the acetate moiety.

      Substitution: Halogenated or nitro-substituted pyridine derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology:

    • Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals due to its unique structure.

    Medicine:

    • Investigated for its potential use in developing new therapeutic agents, especially those targeting neurological disorders.

    Industry:

    • Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Mechanism of Action

    The mechanism by which Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate exerts its effects depends on its application:

      In Coordination Chemistry: Acts as a ligand, coordinating to metal centers and influencing their electronic and steric properties.

      In Biological Systems: May interact with specific enzymes or receptors, modulating their activity through binding interactions.

      In Material Science: Contributes to the formation of stable structures in polymers and nanomaterials, enhancing their physical properties.

    Comparison with Similar Compounds

    • Lithium;2-[4-(tert-butoxycarbonylamino)pyridin-2-yl]acetate
    • Lithium;2-[4-(methoxycarbonylamino)pyridin-2-yl]acetate
    • Lithium;2-[4-(ethoxycarbonylamino)pyridin-2-yl]acetate

    Comparison:

    • Uniqueness: The presence of the 2-methylpropan-2-yl group in Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds.
    • Reactivity: The specific substituents on the pyridine ring and the acetate moiety can significantly alter the compound’s reactivity and its interactions with other molecules.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJXPLEJBARFOPG-UHFFFAOYSA-M
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [Li+].CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15LiN2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    258.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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